N-piperidin-3-ylquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-piperidin-3-ylquinoline-6-carboxamide, also known as PF-06463922, is a small molecule inhibitor of the receptor tyrosine kinase, c-Met. It has been shown to have potential therapeutic applications in the treatment of various types of cancer, including lung, breast, and gastric cancer.
Wirkmechanismus
N-piperidin-3-ylquinoline-6-carboxamide inhibits c-Met by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways such as PI3K/Akt and MAPK/ERK, which are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
N-piperidin-3-ylquinoline-6-carboxamide has been shown to have potent anti-tumor activity in various preclinical models. It has been shown to inhibit tumor growth, metastasis, and angiogenesis. Additionally, it has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-piperidin-3-ylquinoline-6-carboxamide is its specificity for c-Met. This makes it a valuable tool for studying the role of c-Met in cancer biology. However, one limitation of N-piperidin-3-ylquinoline-6-carboxamide is its relatively low solubility in water, which can make it challenging to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-piperidin-3-ylquinoline-6-carboxamide. One area of interest is the development of combination therapies that include N-piperidin-3-ylquinoline-6-carboxamide and other targeted therapies or chemotherapeutic agents. Another area of interest is the development of biomarkers that can predict response to N-piperidin-3-ylquinoline-6-carboxamide treatment. Additionally, further studies are needed to elucidate the role of c-Met in various types of cancer and to identify potential resistance mechanisms to N-piperidin-3-ylquinoline-6-carboxamide.
Synthesemethoden
The synthesis of N-piperidin-3-ylquinoline-6-carboxamide involves the reaction of 2-chloro-3-quinolinecarboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-piperidin-3-ylquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit c-Met, a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Inhibition of c-Met by N-piperidin-3-ylquinoline-6-carboxamide has been shown to result in decreased tumor growth and metastasis in various preclinical models.
Eigenschaften
IUPAC Name |
N-piperidin-3-ylquinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(18-13-4-2-7-16-10-13)12-5-6-14-11(9-12)3-1-8-17-14/h1,3,5-6,8-9,13,16H,2,4,7,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZORQBDGCEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.